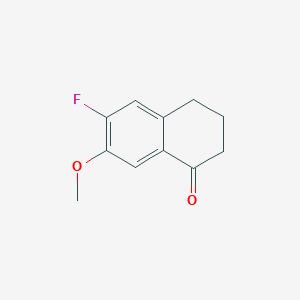

6-fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

CAS No.: 345-08-4

Cat. No.: VC17572553

Molecular Formula: C11H11FO2

Molecular Weight: 194.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 345-08-4 |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.20 g/mol |

| IUPAC Name | 6-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C11H11FO2/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |

| Standard InChI Key | LKSRBYXMMWKMEM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2CCCC(=O)C2=C1)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a dihydronaphthalene ring system, where the aromatic ring is partially saturated at the 3,4-positions. Substituents include:

-

Fluorine at the 6-position, which enhances electronegativity and metabolic stability.

-

Methoxy group at the 7-position, contributing to steric and electronic modulation.

-

Ketone group at the 1-position, a reactive site for further chemical modifications .

The spatial arrangement of these groups influences intermolecular interactions, as evidenced by crystallographic studies of related fluoro-methoxy naphthalenones .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.20 g/mol | |

| Density | ~1.2 g/cm³ (estimated) | |

| Boiling Point | ~258°C (extrapolated) | |

| Melting Point | 61–66°C (analog data) | |

| LogP (Partition Coeff.) | ~2.7 (predicted) |

These properties align with trends observed in structurally similar compounds, such as 7-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 2840-44-0), though the methoxy group increases molecular weight and polarity .

Synthesis and Manufacturing

Industrial Synthesis Routes

A patented method for synthesizing analogs of this compound involves multi-step organic reactions :

-

Friedel-Crafts Acylation: Introduction of the ketone group via reaction with acetyl chloride in the presence of a Lewis catalyst.

-

Reduction and Cyclization: Hydrogenation of intermediate structures to achieve partial saturation of the naphthalene ring.

-

Functionalization: Sequential halogenation and methoxylation to install fluorine and methoxy groups.

The process emphasizes optimizing yield and purity through controlled reaction conditions (e.g., temperature, solvent selection) .

Laboratory-Scale Preparation

A modified approach reported in crystallographic studies involves:

-

Condensation of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 6-methoxynicotinaldehyde in methanol under basic conditions .

-

Purification via silica gel chromatography using petroleum ether/ethyl acetate (2:1) .

This method yields high-purity product suitable for structural characterization .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

NMR: NMR spectra typically show signals for aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and aliphatic protons (δ 2.5–3.2 ppm) .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Crystallographic Analysis

Single-crystal X-ray diffraction of analogs reveals:

-

Monoclinic crystal systems with space group .

-

Intermolecular hydrogen bonding between ketone oxygen and adjacent methoxy groups stabilizes the crystal lattice .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing melatonin receptor agonists like agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) . Key steps include:

-

Conversion to acetonitrile derivatives via nucleophilic substitution.

Materials Science Applications

-

Liquid Crystals: Fluorinated naphthalenones contribute to anisotropic phases in display technologies .

-

Polymer Additives: Enhance thermal stability in polycarbonates and epoxies .

Future Research Directions

Pharmacokinetic Studies

-

ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.

-

In Vivo Efficacy Trials: Testing in model organisms for inflammatory and neurodegenerative diseases.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume